molecular formula C9H11N5O3 B1671064 Beta-D-Erythrofuranosyl-Adenosine CAS No. 17019-46-4

Beta-D-Erythrofuranosyl-Adenosine

货号: B1671064
CAS 编号: 17019-46-4
分子量: 237.22 g/mol
InChI 键: DTGVOXMKTYPSSO-NVMQTXNBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythrofuranosyladenine, also known as 9-beta-D-Erythrofuranosyladenine and ETA, is a nontoxic MTAP substrate. Erythrofuranosyladenine is an effective salvage agent for methylthioadenosine phosphorylase–selective therapy of T-cell acute lymphoblastic leukemia with L-alanosine. The cytotoxicity of EFA to hematopoietic progenitors erythroid burst-forming units (BFU-Es) and granulocyte-macrophage colony-forming units (CFU-GMs) was at least 26- to 41-fold less than that of MTA. EFA selectively rescued MTAP+ MOLT-4 cells from L-alanosine toxicity at 25 microM with negligible toxicity even at 100 microM. EFA is an effective agent for salvaging MTAP+ cells from L-alanosine toxicity and is superior to MTA due to lower cytotoxicity.

科学研究应用

Cancer Therapy

One of the most significant applications of Beta-D-Erythrofuranosyl-Adenosine is in cancer treatment, particularly for cancers that exhibit a deficiency in methylthioadenosine phosphorylase (MTAP).

Case Study: Selective Therapy for T-Cell Acute Lymphoblastic Leukemia

Research has shown that this compound can act as an effective salvage agent for MTAP-positive cells exposed to L-alanosine toxicity. In a study conducted on T-cell acute lymphoblastic leukemia (T-ALL) cells, it was found that:

  • Cytotoxicity Reduction : this compound demonstrated significantly lower cytotoxicity compared to traditional MTAP substrates like methylthioadenosine (MTA). Specifically, the cytotoxicity of this compound was at least 26-41 times less than that of MTA .
  • Rescue of MTAP+ Cells : At concentrations as low as 20 μM, this compound effectively rescued primary MTAP-positive T-ALL cells from L-alanosine toxicity with negligible toxicity observed even at higher concentrations (100 μM) .

This selective therapeutic index indicates its potential as a safer alternative in treating specific leukemia types.

Neuroprotection

This compound has been studied for its neuroprotective effects, particularly in conditions where adenosine signaling plays a crucial role.

Metabolic Regulation

This compound has implications in metabolic regulation through its interaction with adenosine kinase.

Role in Energy Homeostasis

Adenosine kinase regulates the levels of adenosine and AMP, which are critical for cellular energy homeostasis. The inhibition of adenosine kinase by compounds like this compound can lead to increased extracellular adenosine levels, which may:

  • Enhance Insulin Sensitivity : Research suggests that modulation of adenosine levels can improve insulin sensitivity and glucose metabolism, making it a potential candidate for diabetes management .
  • Cardiovascular Benefits : Increased adenosine levels can lead to vasodilation and improved blood flow, potentially benefiting conditions like ischemia .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Cancer TherapyT-ALL Treatment26-41 times less cytotoxic than MTA; effective rescue at low concentrations .
NeuroprotectionNeurodegenerative DiseasesModulates neurotransmitter release; anti-inflammatory effects .
Metabolic RegulationDiabetes ManagementEnhances insulin sensitivity; improves glucose metabolism .

属性

CAS 编号

17019-46-4

分子式

C9H11N5O3

分子量

237.22 g/mol

IUPAC 名称

(2R,3R,4R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1

InChI 键

DTGVOXMKTYPSSO-NVMQTXNBSA-N

SMILES

C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

手性 SMILES

C1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

规范 SMILES

C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Erythrofuranosyladenine, 9-beta-D-Erythrofuranosyladenine, 9-β-D-Erythrofuranosyladenine, ETA.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beta-D-Erythrofuranosyl-Adenosine
Reactant of Route 2
Beta-D-Erythrofuranosyl-Adenosine
Reactant of Route 3
Beta-D-Erythrofuranosyl-Adenosine
Reactant of Route 4
Beta-D-Erythrofuranosyl-Adenosine
Reactant of Route 5
Beta-D-Erythrofuranosyl-Adenosine
Reactant of Route 6
Beta-D-Erythrofuranosyl-Adenosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。